3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde
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Overview
Description
3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This compound is characterized by the presence of a methoxymethyl group attached to the third position of the oxazole ring and a formyl group at the fifth position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-aminopyridine and formaldehyde.
Reaction Steps:
Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the oxazole ring or the aldehyde group.
Substitution: Substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and iodine (I2).
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products include alcohols or amines.
Substitution: The major products include halogenated derivatives.
Scientific Research Applications
3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde is unique due to its specific structural features. Similar compounds include:
1,2-Oxazole-5-carbaldehyde: Lacks the methoxymethyl group.
3-Methoxymethyl-1,2-oxazole-4-carbaldehyde: Similar structure but with a different position of the formyl group.
3-Methoxymethyl-1,3-oxazole-5-carbaldehyde: Similar structure but with a different position of the nitrogen atom.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-4-5-2-6(3-8)10-7-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWGKYJSBPCIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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